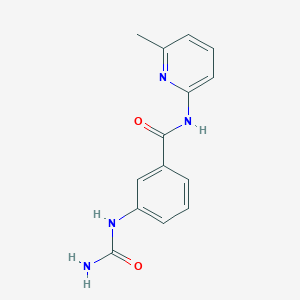![molecular formula C18H24 B14412467 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene CAS No. 83171-45-3](/img/structure/B14412467.png)
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and the presence of multiple reactive sites, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene typically involves the reaction of bicyclo[4.2.1]non-3-ene with suitable reagents under controlled conditions. One common method includes the use of a shift reagent such as Eu(fod)3 to facilitate the formation of the desired product . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include epoxides, alcohols, and other derivatives that retain the bicyclic structure .
Applications De Recherche Scientifique
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of bicyclic structures on reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Pathways involved in its action include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.1]non-3-ene: A simpler bicyclic compound with similar structural features.
Bicyclo[4.2.1]nonan-9-one: Another bicyclic compound with a ketone functional group.
Uniqueness
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is unique due to its dual bicyclic structure and the presence of multiple reactive sites, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Propriétés
Numéro CAS |
83171-45-3 |
|---|---|
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
9-(9-bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene |
InChI |
InChI=1S/C18H24/c1-2-6-14-10-9-13(5-1)17(14)18-15-7-3-4-8-16(18)12-11-15/h1-4,13-16H,5-12H2 |
Clé InChI |
FOMRYPXETLEVJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=CCC1C2=C3C4CCC3CC=CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


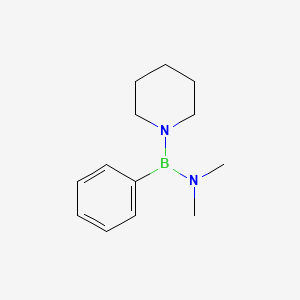
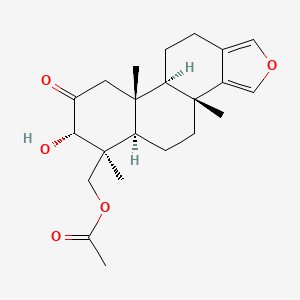

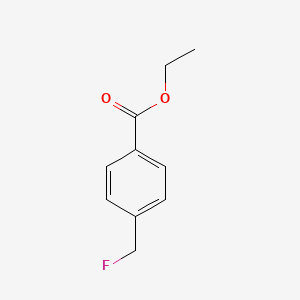
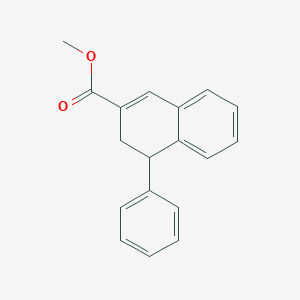
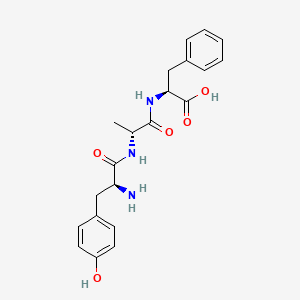
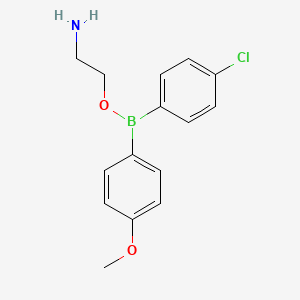
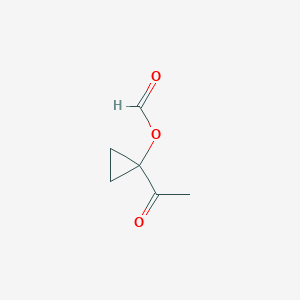
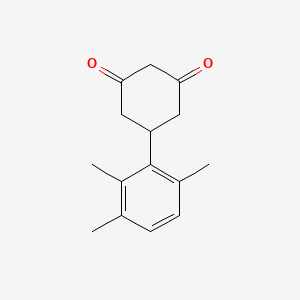

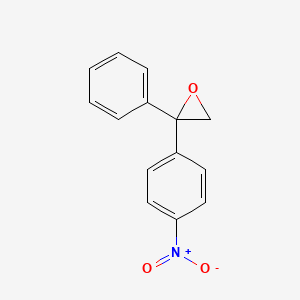
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

